N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
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Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S2/c1-25-16(11-15(24-25)13-4-6-14(22)7-5-13)21(27)23-12-17(26)18-8-9-20(29-18)19-3-2-10-28-19/h2-11,17,26H,12H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZXLISXKSTNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 367.43 g/mol. The structure features a bithiophene moiety, a hydroxyethyl group, and a pyrazole ring, which contribute to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Bithiophene Moiety : Utilizing coupling reactions to form the bithiophene structure.
- Hydroxyethylation : Introducing the hydroxyethyl group through alkylation reactions.
- Pyrazole Formation : Synthesizing the pyrazole ring via cyclization reactions.
- Carboxamide Formation : Finalizing the structure with carboxamide functionalization.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bithiophene moiety allows for π–π stacking interactions , while the hydroxyethyl and carboxamide groups facilitate hydrogen bonding with proteins and nucleic acids, enhancing its bioactivity.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by interfering with cell cycle progression.
A study reported that derivatives similar to this compound showed significant cytotoxicity against cancer cells, with IC50 values in the low micromolar range .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been shown to possess anti-inflammatory effects . It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at 10 µM) compared to untreated controls.
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, this compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. It was found to significantly reduce levels of TNF-α and IL-6 cytokines by over 50%, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic strategies for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
-
Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. For example, 1-methyl-3-(4-fluorophenyl)pyrazole-5-carboxylic acid can be synthesized using ethyl acetoacetate and 4-fluorophenylhydrazine under reflux in ethanol .
-
Step 2 : Introduction of the bithiophene moiety. Suzuki-Miyaura coupling or Stille cross-coupling may link the thiophene units to the pyrazole core. Microwave-assisted synthesis (e.g., 100–120°C, 150–200 W) improves efficiency for similar thiophene-containing compounds .
-
Step 3 : Hydroxyethyl carboxamide functionalization. Amide coupling agents like HATU or EDC/DMAP are used to attach the hydroxyethyl-bithiophene group to the pyrazole carboxylic acid .
- Optimization Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | Ethanol, reflux, 12h | 70–85% |
| 2 | Pd(PPh₃)₄, MW, 150W | 65–80% |
| 3 | HATU, DMF, RT | 75–90% |
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign protons/carbons, with HSQC and HMBC for connectivity validation. For example, the 4-fluorophenyl group shows characteristic aromatic splitting (δ 7.2–7.8 ppm), while the bithiophene moiety exhibits thiophenic protons (δ 6.8–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₈F N₃O₂S₂: 452.08 Da).
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays). For related pyrazoles, IC₅₀ values ranged 0.1–10 µM .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer lines (e.g., HeLa, MCF-7). Dose-response curves (1 nM–100 µM) identify EC₅₀ .
- Solubility/Stability : Use PBS (pH 7.4) or simulated gastric fluid to assess pharmacokinetic potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design for improved efficacy?
- Methodological Answer :
- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding. For example, 3-(3,4-difluorophenyl) analogs showed 2x higher kinase inhibition .
- Bithiophene Optimization : Introduce substituents (e.g., bromine at the 5-position) to enhance π-π stacking with hydrophobic enzyme pockets .
- Hydroxyethyl Linker : Replace with PEG chains or cyclic amines to improve solubility without losing activity .
Q. How to resolve contradictions in biological activity across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-validated HeLa) and assay protocols (e.g., 48h incubation). Discrepancies in anti-inflammatory vs. anticancer data may arise from varying NF-κB or MAPK pathway activation thresholds .
- Off-Target Profiling : Screen against a panel of 50+ kinases/proteases to identify secondary targets. For example, conflicting cytotoxicity data may stem from unintended COX-2 inhibition .
- Metabolite Analysis : LC-MS/MS to detect active/inactive metabolites in different biological matrices (e.g., liver microsomes vs. plasma) .
Q. What computational strategies predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The fluorophenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Modeling : Generate 3D descriptors (e.g., MolSurf, VolSurf+) to correlate logP, polar surface area, and IC₅₀ values from ~50 derivatives .
Data Contradiction Analysis Example
Issue : Variable IC₅₀ values (0.5 vs. 5 µM) for EGFR inhibition in two studies.
Resolution Workflow :
Replicate Assays : Confirm using identical enzyme lots (e.g., Sigma EGFR) and ATP concentrations (10 µM).
Ligand Purity : Re-analyze compound via HPLC; >98% purity required.
Buffer Conditions : Test pH (7.4 vs. 7.0) and DMSO content (<1% v/v).
Control Compounds : Validate with erlotinib (known IC₅₀ = 0.02 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
